1,3-Bis(chloromethoxy)propane
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Overview
Description
1,3-Bis(chloromethoxy)propane is an organic compound with the molecular formula C5H10Cl2O2 It is characterized by the presence of two chloromethoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(chloromethoxy)propane can be synthesized through the reaction of 1,3-propanediol with chloromethyl methyl ether in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(chloromethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acid or base catalysts are used in hydrolysis reactions to facilitate the breakdown of the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1,3-propanediol and formaldehyde.
Scientific Research Applications
1,3-Bis(chloromethoxy)propane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-bis(chloromethoxy)propane involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethoxy groups are reactive sites that can participate in substitution reactions, leading to the formation of new compounds. The hydrolysis of this compound results in the release of formaldehyde, which can further react with other molecules .
Comparison with Similar Compounds
1,2-Bis(chloromethoxy)ethane: Similar in structure but with an ethane backbone instead of propane.
1,3-Dichloropropane: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,3-Dimethoxypropane: Contains methoxy groups instead of chloromethoxy groups, leading to different reactivity patterns.
Uniqueness: 1,3-Bis(chloromethoxy)propane is unique due to the presence of both chloromethoxy groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo both substitution and hydrolysis reactions sets it apart from similar compounds .
Properties
CAS No. |
138418-40-3 |
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Molecular Formula |
C5H10Cl2O2 |
Molecular Weight |
173.03 g/mol |
IUPAC Name |
1,3-bis(chloromethoxy)propane |
InChI |
InChI=1S/C5H10Cl2O2/c6-4-8-2-1-3-9-5-7/h1-5H2 |
InChI Key |
PVWXTRJGIZAZDL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCl)COCCl |
Origin of Product |
United States |
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